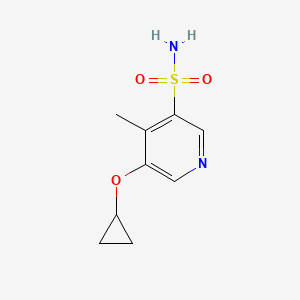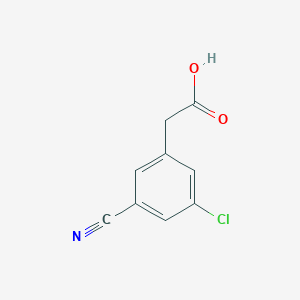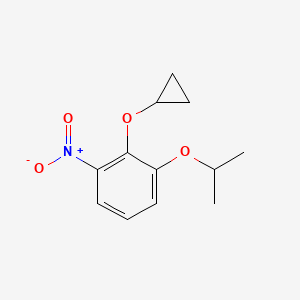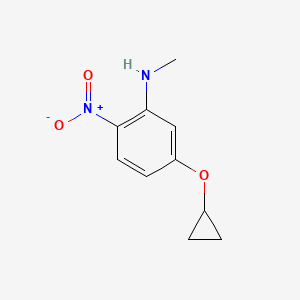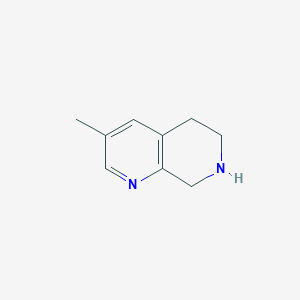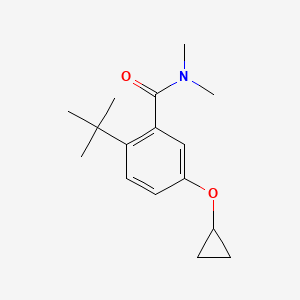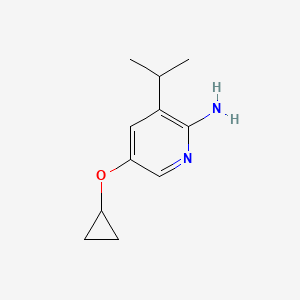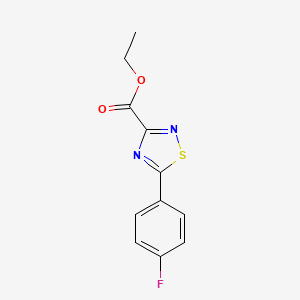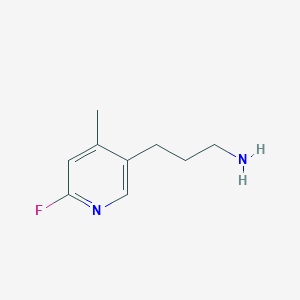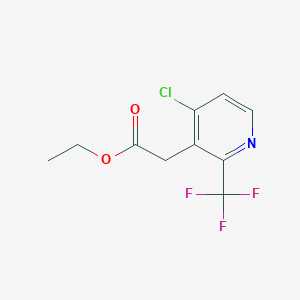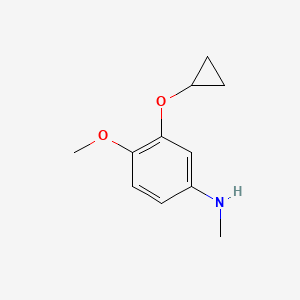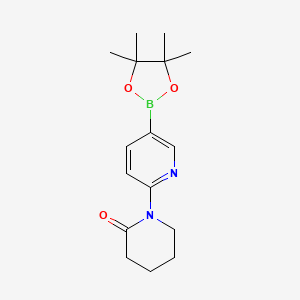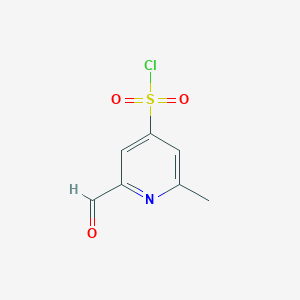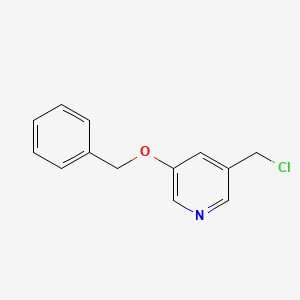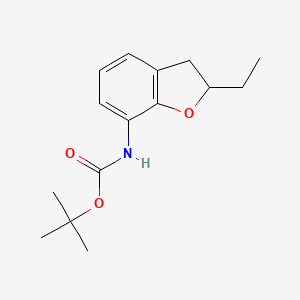
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates It features a benzofuran ring system, which is a fused bicyclic structure consisting of a benzene ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base such as potassium carbonate.
Carbamate Formation: The final step involves the reaction of the benzofuran derivative with an isocyanate or carbamoyl chloride to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The benzofuran ring system may also interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-ethylbenzofuran-7-ylcarbamate: Similar structure but lacks the dihydro component.
2-Ethyl-2,3-dihydrobenzofuran-7-ylcarbamate: Similar structure but lacks the tert-butyl group.
Tert-butyl 2,3-dihydrobenzofuran-7-ylcarbamate: Similar structure but lacks the ethyl group.
Uniqueness: Tert-butyl 2-ethyl-2,3-dihydrobenzofuran-7-ylcarbamate is unique due to the presence of both the tert-butyl and ethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups with the benzofuran ring system enhances its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C15H21NO3 |
|---|---|
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
tert-butyl N-(2-ethyl-2,3-dihydro-1-benzofuran-7-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-5-11-9-10-7-6-8-12(13(10)18-11)16-14(17)19-15(2,3)4/h6-8,11H,5,9H2,1-4H3,(H,16,17) |
Clé InChI |
WUGOQEFPNLTMRK-UHFFFAOYSA-N |
SMILES canonique |
CCC1CC2=C(O1)C(=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


